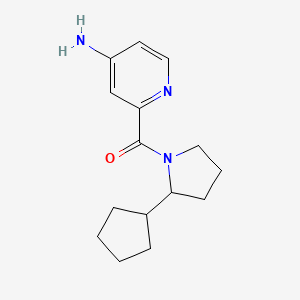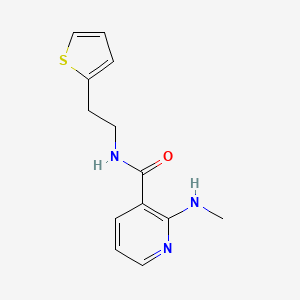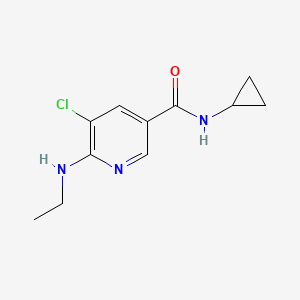
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone, also known as 4-APCP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective blocker of the Kv1.3 potassium channel, which is expressed in T lymphocytes and plays a critical role in the immune response. In addition, 4-APCP has been shown to have potential therapeutic applications in the treatment of multiple sclerosis, rheumatoid arthritis, and other autoimmune disorders.
作用機序
The mechanism of action of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone involves the selective blockade of the Kv1.3 potassium channel, which is expressed in T lymphocytes and plays a critical role in the immune response. By blocking this channel, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone can suppress the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune disorders. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects by reducing the influx of calcium ions into neurons, which can lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone are primarily related to its ability to block the Kv1.3 potassium channel. This can lead to the suppression of T cell activation and proliferation, as well as the reduction of calcium influx into neurons. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory effects in animal models of multiple sclerosis and other autoimmune disorders.
実験室実験の利点と制限
The advantages of using (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone in lab experiments include its potency and selectivity for the Kv1.3 potassium channel, as well as its potential therapeutic applications in the treatment of autoimmune disorders and neurodegenerative diseases. However, there are also limitations to its use, including the need for careful dosing and monitoring of potential side effects.
将来の方向性
There are several future directions for research on (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone, including the development of more potent and selective Kv1.3 potassium channel blockers, as well as the exploration of its potential therapeutic applications in the treatment of autoimmune disorders and neurodegenerative diseases. In addition, further studies are needed to better understand the mechanisms underlying its neuroprotective effects and to identify potential side effects and drug interactions. Overall, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone represents a promising target for future research in the field of neuroscience and immunology.
合成法
The synthesis of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone involves several steps, including the preparation of the key intermediate 2-cyclopentyl-1-pyrrolidinylmethanamine, which is then reacted with 4-aminopyridine in the presence of a coupling agent such as EDCI or HATU. The final product is obtained after purification by column chromatography.
科学的研究の応用
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been extensively studied in the field of neuroscience due to its ability to selectively block the Kv1.3 potassium channel. This channel is expressed in T lymphocytes and plays a critical role in the immune response, making it a potential target for the treatment of autoimmune disorders. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of multiple sclerosis and other neurodegenerative diseases.
特性
IUPAC Name |
(4-aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-12-7-8-17-13(10-12)15(19)18-9-3-6-14(18)11-4-1-2-5-11/h7-8,10-11,14H,1-6,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJBYTVJUGHTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCN2C(=O)C3=NC=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)
![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)



![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)